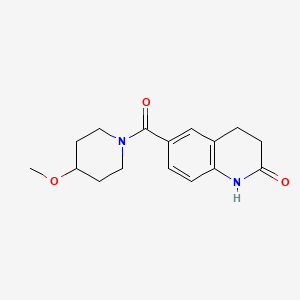
6-(4-methoxypiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-methoxypiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one, also known as MPQ, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MPQ belongs to the class of quinolone derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mécanisme D'action
The exact mechanism of action of 6-(4-methoxypiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. This compound has been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of these neurotransmitters. This leads to an increase in their levels in the brain, which may contribute to the observed biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biological effects, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been investigated for its potential use as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound has been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to the observed biological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6-(4-methoxypiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one is its wide range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. This compound has also been found to exhibit good pharmacokinetic properties, such as good oral bioavailability and a long half-life. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before it can be used in clinical trials.
Orientations Futures
There are several future directions for the research on 6-(4-methoxypiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one. One area of interest is the development of new derivatives of this compound with improved biological activities and reduced toxicity. Another area of interest is the investigation of the potential use of this compound as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Finally, the development of new methods for the synthesis of this compound and its derivatives may also be an area of future research.
Méthodes De Synthèse
The synthesis of 6-(4-methoxypiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one involves the condensation of 4-methoxypiperidine-1-carboxylic acid with 2-aminoacetophenone in the presence of a suitable catalyst. The resulting intermediate is then subjected to cyclization under acidic conditions to yield the final product. This method has been optimized to produce this compound in high yields and with good purity.
Applications De Recherche Scientifique
6-(4-methoxypiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
6-(4-methoxypiperidine-1-carbonyl)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-13-6-8-18(9-7-13)16(20)12-2-4-14-11(10-12)3-5-15(19)17-14/h2,4,10,13H,3,5-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVCVWBUNLJXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7507798.png)
![2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507805.png)
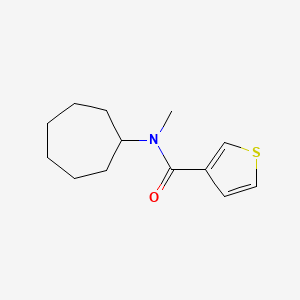
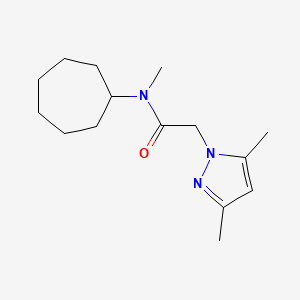
![1-[2-(azepan-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507832.png)
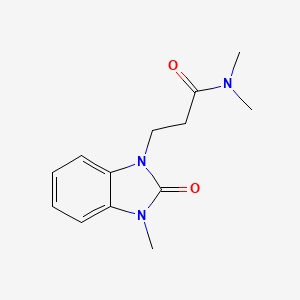
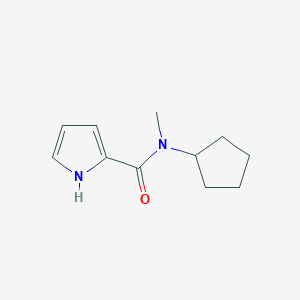
![[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7507857.png)
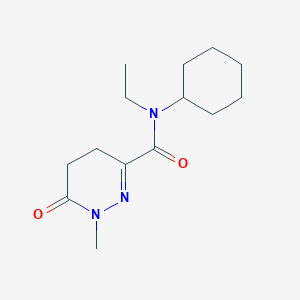
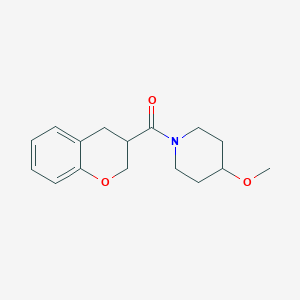
![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7507873.png)
![N-[1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7507887.png)
![6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507895.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclobutanecarboxamide](/img/structure/B7507902.png)
